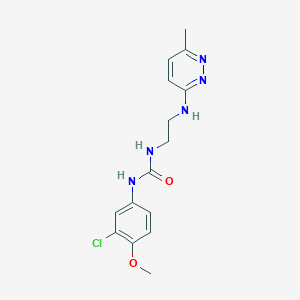

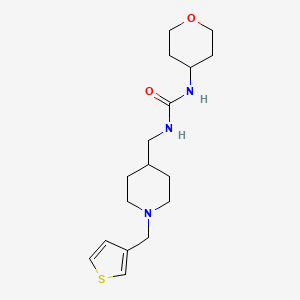

![molecular formula C24H26N4O3 B2939739 Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251569-95-5](/img/structure/B2939739.png)

Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate” is a complex organic compound. It likely contains an azepane ring (a seven-membered ring with one nitrogen atom), a 1,8-naphthyridine ring (a two-ring structure with two nitrogen atoms), and a benzoate group .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a complex arrangement of rings and functional groups. It would have aromaticity due to the naphthyridine and benzoate groups, and the azepane ring would introduce a degree of three-dimensionality .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure and the functional groups it contains. Without specific data, we can only speculate on the properties of this compound .Scientific Research Applications

Retinoidal Activity

One area of research that could be related involves the investigation of aromatic amides, such as terephthalic monoanilides and (arylcarboxamido)benzoic acids, which have been shown to possess potent retinoidal activities. These compounds are discussed based on their differentiation-inducing activity on human promyelocytic leukemia cells HL-60, highlighting the importance of specific structural features for their retinoidal activity (Kagechika et al., 1988).

Aggregation Enhanced Emission

Another relevant study involves the synthesis of pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides, which display aggregation enhanced emission (AEE) properties. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solution, showing multi-stimuli responsive behaviors, which could have implications for the development of new luminescent materials or sensors (Srivastava et al., 2017).

Biological Activity of Naphthyridine Derivatives

Research on naphthyridine derivatives, including their synthesis and biological activity, provides insights into the structural requirements for biological activity, potentially applicable to the study of "Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate" (Chrzastek et al., 1994).

Naphthyridine-based Complexes for O2-Activating Enzymes

The synthesis and characterization of naphthyridine-based ligands and their diiron(II) complexes provide a model for studying the non-heme diiron cores in O2-activating enzymes. These findings could suggest potential applications in understanding enzyme mechanisms or designing mimetic compounds (Kuzelka et al., 2003).

Safety and Hazards

properties

IUPAC Name |

methyl 4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-16-7-12-19-21(27-18-10-8-17(9-11-18)24(30)31-2)20(15-25-22(19)26-16)23(29)28-13-5-3-4-6-14-28/h7-12,15H,3-6,13-14H2,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGODWCHTVGQJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(=O)OC)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

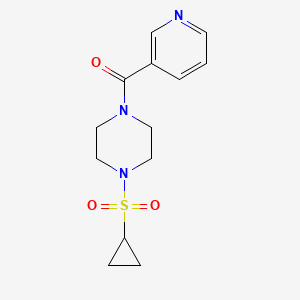

![4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2939657.png)

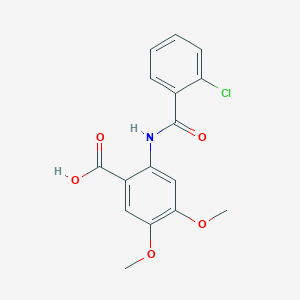

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939665.png)

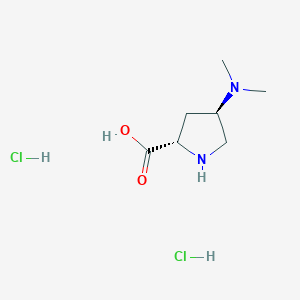

![3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2939670.png)

![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2939672.png)

![4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2939675.png)

![6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2939676.png)